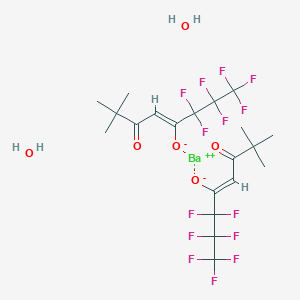
(S)-Propranolol-d7 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Propranolol-d7 Hydrochloride is a deuterated form of (S)-Propranolol, a beta-adrenergic receptor antagonist. The deuterium atoms replace the hydrogen atoms in the propranolol molecule, which can be useful in pharmacokinetic studies due to the isotope effect. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of propranolol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Propranolol-d7 Hydrochloride involves the incorporation of deuterium atoms into the propranolol molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents. The reaction typically requires a catalyst like palladium on carbon (Pd/C) and is carried out under mild conditions to ensure selective deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The final product is purified using chromatographic techniques to ensure high purity and isotopic enrichment.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Propranolol-d7 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent form or other reduced derivatives.
Substitution: The aromatic ring and hydroxyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring or hydroxyl groups.
Aplicaciones Científicas De Investigación
(S)-Propranolol-d7 Hydrochloride has a wide range of applications in scientific research:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of propranolol in the body.
Metabolism Studies: Helps in identifying metabolic pathways and intermediates of propranolol.
Drug Development: Assists in the development of new beta-blockers and related compounds.
Isotope Effect Studies: Used to study the kinetic isotope effect and its impact on drug metabolism and pharmacokinetics.
Mecanismo De Acción
(S)-Propranolol-d7 Hydrochloride exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate, blood pressure, and other physiological functions. The deuterium atoms do not significantly alter the mechanism of action but can affect the metabolic stability and pharmacokinetics of the compound. The primary molecular targets are the beta-1 and beta-2 adrenergic receptors, and the pathways involved include the inhibition of cyclic AMP (cAMP) production and subsequent downstream signaling.
Comparación Con Compuestos Similares
Similar Compounds
(S)-Propranolol: The non-deuterated form of the compound.
®-Propranolol: The enantiomer of (S)-Propranolol with different pharmacological properties.
Atenolol: Another beta-blocker with a different chemical structure but similar therapeutic effects.
Metoprolol: A beta-blocker with selective beta-1 adrenergic receptor antagonism.
Uniqueness
(S)-Propranolol-d7 Hydrochloride is unique due to the presence of deuterium atoms, which provide advantages in pharmacokinetic studies by reducing the rate of metabolic degradation. This makes it a valuable tool in drug development and research, offering insights into the behavior of propranolol and its analogs in biological systems.
Propiedades
Número CAS |
1346617-12-6 |
|---|---|
Fórmula molecular |
C16H22ClNO2 |
Peso molecular |
302.85 |
Nombre IUPAC |
(2S)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride |
InChI |
InChI=1S/C16H21NO2.ClH/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16;/h3-9,12,14,17-18H,10-11H2,1-2H3;1H/t14-;/m0./s1/i1D3,2D3,12D; |
Clave InChI |
ZMRUPTIKESYGQW-HLRQKBRWSA-N |
SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.Cl |
Sinónimos |
(2S)-1-[(1-Methylethyl-d7)amino]-3-(1-naphthalenyloxy)-2-propanol Hydrochloride; _x000B_S-(-)-1-(Isopropyl-d7)amino-3-(1-naphthoxy)-2-propanol Hydrochloride; (-)-Propranolol-d7 Hydrochloride; (S)-(-)-Propranolol-d7 Hydrochloride; L-(-)-Propranolol-d7 Hydro |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![D-[3-13C]Ribose](/img/structure/B583934.png)



![D-[1,3-13C2]Ribose](/img/structure/B583941.png)

